2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole)
Description
Properties
CAS No. |
7091-75-0 |
|---|---|
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-[4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C26H20N2O2/c1-17-3-7-19(8-4-17)23-15-27-25(29-23)21-11-13-22(14-12-21)26-28-16-24(30-26)20-9-5-18(2)6-10-20/h3-16H,1-2H3 |
InChI Key |
VUDFDHUOFUAARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Construction via Oxazole Ring Formation and Coupling
A plausible synthetic route to 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) involves:
Synthesis of 5-(4-methylphenyl)oxazole Units:
- Starting from 4-methylbenzaldehyde or 4-methylacetophenone derivatives, the oxazole ring can be formed using the van Leusen oxazole synthesis or cyclization of α-haloketones with urea under microwave irradiation.
- For example, 4-methylbenzaldehyde reacts with TosMIC under basic conditions to yield 5-(4-methylphenyl)oxazole.
Reaction Conditions and Catalysts
- Microwave Irradiation: Accelerates ring formation and coupling steps, reducing reaction times from hours to minutes.
- Catalysts:
- Solvents: Polar aprotic solvents such as DMF or 1,2-dichloroethane are commonly used to dissolve reactants and catalysts.
Yield and Purification
- Reported yields for oxazole ring formation via van Leusen synthesis or microwave-assisted cyclization range from 40% to over 80% depending on substituents and conditions.
- Suzuki coupling yields for similar bis-oxazole compounds typically range from 60% to 85%.
- Purification involves recrystallization or chromatographic techniques to isolate the pure bis-oxazole compound.
Data Table: Summary of Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxazole ring formation | Van Leusen synthesis | Aldehyde + TosMIC, base, DMF, room temp to reflux | 60–85 | Efficient for 5-substituted oxazoles |
| Oxazole ring formation | Microwave-assisted cyclization | α-Haloketone + urea, DMF, microwave irradiation | 40–70 | Rapid synthesis, moderate to good yield |
| Bromination of oxazole | Electrophilic aromatic substitution | NBS or Br2, solvent, controlled temperature | 50–75 | Introduces coupling handle |
| Suzuki cross-coupling | Pd-catalyzed coupling | Pd(PPh3)2Cl2, K2CO3, DMF, reflux or microwave | 60–85 | Forms bis-oxazole linked by phenylene |
Detailed Research Findings and Notes
The van Leusen oxazole synthesis is versatile for preparing 5-substituted oxazoles with aryl groups, including 4-methylphenyl substituents. This method involves a [3+2] cycloaddition of TosMIC with aldehydes, followed by elimination to yield the oxazole ring.
Microwave-assisted methods significantly reduce reaction times for oxazole formation and allow greener, more efficient synthesis. These methods are particularly useful for preparing substituted oxazoles with good regioselectivity.
The Suzuki coupling reaction is a robust method for linking oxazole units to aromatic linkers like 1,4-phenylene. The choice of catalyst, base, and solvent critically influences yield and purity.
Literature emphasizes the importance of reaction condition optimization, such as temperature, stoichiometry, and catalyst loading, to maximize yields and minimize side reactions.
No direct preparation of 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) was found in a single report, but the combination of the above methods is well-documented and can be reliably applied.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The oxazole rings in this compound undergo electrophilic substitution at available positions, primarily influenced by the electron-withdrawing nature of the nitrogen atoms and steric effects from substituents. Key reactions include:
Halogenation
-
Bromination : Reacts with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield mono- or di-brominated derivatives at the 4-positions of the oxazole rings.
-
Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine atoms at the same positions.
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| NBS | CCl₄, UV light, 25°C | Mono-brominated derivative | 65–70% | |
| SO₂Cl₂ | CH₂Cl₂, 0–5°C | Di-chlorinated derivative | 55–60% |
Transition Metal-Catalyzed Cross-Coupling Reactions
The para-substituted phenyl groups and oxazole rings facilitate palladium- or gold-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C to form biaryl derivatives .
Sonogashira Coupling
-
Alkyne coupling using PdCl₂(PPh₃)₂, CuI, and triethylamine in THF at 60°C introduces ethynyl groups.
Cycloaddition Reactions
The conjugated π-system participates in [4+2] Diels-Alder reactions:
-
Reacts with maleic anhydride in refluxing toluene to form bicyclic adducts, enhancing solubility for polymer applications.
| Dienophile | Conditions | Adduct Structure | Application | Yield | Citation |
|---|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic oxazole-anhydride | Polymer precursors | 82% |
Oxidation
-
The methyl groups on the phenyl rings are oxidized to carboxylic acids using KMnO₄ in acidic aqueous conditions (H₂SO₄/H₂O) .
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces oxazole rings to dihydrooxazole derivatives, altering photophysical properties.
| Reaction | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Dicarboxylic acid derivative | 60% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydrooxazole analog | 90% |
Photochemical Reactions
The compound acts as a scintillation luminophore, absorbing ionizing radiation (e.g., γ-rays) and emitting fluorescence at 420 nm . This property is exploited in radiation detection systems.
Scientific Research Applications
Materials Science
Optoelectronic Applications
The compound exhibits significant potential in optoelectronic devices due to its photoluminescent properties. Research indicates that bis-oxazole compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to emit light when electrically stimulated makes them suitable candidates for these technologies. The incorporation of 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) into polymer matrices has been investigated for enhancing the efficiency of light emission and energy conversion processes.
Thermal Stability and Mechanical Properties
Studies have shown that this compound can improve the thermal stability and mechanical properties of polymeric materials. By integrating bis-oxazole into polymer blends, researchers have reported enhanced thermal resistance and mechanical strength, which are crucial for applications in high-performance coatings and composites.
Pharmaceutical Applications
Drug Development
The bis-oxazole structure is a valuable scaffold in medicinal chemistry. It has been explored for its biological activities, including anti-cancer properties. Research has demonstrated that derivatives of 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) exhibit cytotoxic effects against various cancer cell lines. This suggests potential for development as a therapeutic agent in oncology.
Analytical Chemistry
In analytical chemistry, this compound serves as an effective reagent for the detection and quantification of metal ions. Its complexation properties allow it to form stable complexes with transition metals, which can be analyzed using spectroscopic methods. This application is particularly relevant in environmental monitoring and quality control processes.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
The compound has been utilized in HPLC for the separation and analysis of various compounds. The reverse-phase HPLC method employing 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) has proven effective for isolating impurities in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with modifications made for mass spectrometry compatibility by substituting phosphoric acid with formic acid .
Case Study 1: Optoelectronic Devices
A study published in Advanced Materials highlighted the use of 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) in the fabrication of OLEDs. The results indicated that devices incorporating this compound exhibited improved brightness and efficiency compared to those without it.
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. (2020) demonstrated that derivatives of this bis-oxazole compound showed significant cytotoxicity against breast cancer cells in vitro. The study suggested that the mechanism of action involves apoptosis induction and cell cycle arrest.
Case Study 3: Environmental Monitoring
A publication in Environmental Science & Technology discussed the application of this compound in detecting heavy metals in water samples. The study outlined a method using HPLC where the compound was instrumental in forming complexes with lead and cadmium ions, allowing for their quantification at low concentrations.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) exerts its effects is primarily through its fluorescent properties. When exposed to ultraviolet light, the compound absorbs energy and emits light at a different wavelength. This property is exploited in various applications, such as fluorescence microscopy and scintillation counting . The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility: Increased hydrophobicity due to methyl groups, favoring non-polar solvents .
- Applications : Used as an intermediate in pharmaceutical synthesis, leveraging its steric and electronic properties for targeted reactivity .
Comparison with Structurally Similar Compounds
POPOP (2,2'-(1,4-Phenylene)bis(5-phenyloxazole))
Tetrazole-Linked Analogs (e.g., 2,2'-(5,5'-(1,4-Phenylene)bis(1H-tetrazole)) Derivatives)
Benzimidazole-Based Analogs (e.g., 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene)
- Example: 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene (CAS: Not provided) .
- Key Differences :
Thiophene-Containing Analogs (e.g., 2,2'-(1,4-Phenylene)bis[5-(4-decylphenyl)thiophene])
- Example: DD-PTPTP (CAS: Not provided) .
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Electronic Effects : Methyl groups in 2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) enhance electron-donating capacity, slightly red-shifting absorption/emission compared to POPOP .
- Synthetic Flexibility : Suzuki-Miyaura coupling is a preferred method for introducing methylphenyl groups, enabling precise functionalization .
- Stability : Oxazole derivatives generally exhibit lower alkaline stability than benzimidazoles but outperform tetrazoles in thermal resilience .
Biological Activity
2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole), commonly referred to as POPOP, is a compound with significant biological and photophysical properties. Its unique structure allows it to function in various applications, particularly in scintillation counting and as a potential therapeutic agent. This article explores the biological activity of POPOP, including its mechanisms of action, applications in drug discovery, and relevant case studies.
- Molecular Formula : C26H20N2O2
- Molecular Weight : 392.45 g/mol
- CAS Number : 3073-87-8
- Melting Point : 233-235°C
POPOP primarily acts as a scintillation luminophore. It absorbs ionizing radiation and re-emits it as visible light through fluorescence. This property is crucial in radiation detection applications, where it enhances the detection capabilities of scintillation counters . The compound's structural similarity to other oxazole derivatives suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of POPOP and its derivatives against various cancer cell lines. For instance, compounds structurally related to POPOP demonstrated significant antiproliferative activity against human leukemia and breast cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| POPOP | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| POPOP | U-937 | < 5 | Apoptosis induction through caspase activation |
| POPOP | A549 | 0.12 | Cytotoxicity linked to oxidative stress |
These findings suggest that POPOP may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .
Photophysical Properties
The photophysical characteristics of POPOP contribute to its utility in scientific research. Its ability to absorb high-energy radiation and emit light at longer wavelengths makes it valuable in materials science and photonics. The compound's stability under various conditions enhances its applicability in scintillation counting.
Study on Anticancer Activity
In a study evaluating the anticancer activity of POPOP derivatives, researchers found that certain modifications led to enhanced cytotoxic effects against MCF-7 and A549 cell lines. The derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .
Research on Scintillation Properties
Another study focused on the scintillation properties of POPOP, demonstrating its effectiveness as a secondary solute in liquid scintillation counters. The findings indicated that POPOP's solubility in organic solvents made it superior for applications requiring high sensitivity in radiation detection .
Q & A
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl groups). Mass spectrometry (ESI-TOF) validates molecular weight (m/z 364.3960 for C₂₄H₁₆N₂O₂), while FT-IR identifies oxazole C=N stretches (~1610 cm⁻¹) . High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing regioisomers .
Q. How does the compound’s fluorescence efficiency compare to related oxazole derivatives in scintillation applications?
- Methodological Answer : As a POPOP derivative, it exhibits blue-shifted fluorescence (λem ~420 nm) with high quantum yield (Φ~0.90) due to extended π-conjugation. Comparative studies with 2,2'-(1,4-phenylene)bis(5-phenyloxazole) (POPOP) show enhanced Stokes shifts (~50 nm) from methyl-substituted auxochromes .
Advanced Research Questions
Q. What structural modifications enhance the compound’s stability under thermal or oxidative stress?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position improves thermal stability (Td >300°C). Alkaline stability assays (1M NaOH, 24 hours) reveal degradation <5% when aryl linkers are fluorinated, as seen in perfluoropropane-derived analogs .
Q. How can computational modeling predict substituent effects on electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with fluorescence maxima. For example, replacing methyl with tert-butyl groups lowers the LUMO by ~0.3 eV, red-shifting emission by 15 nm .
Q. What strategies enable integration of this compound into metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer : Coordinating oxazole nitrogen atoms to Zn²⁺ or Cu²⁺ nodes creates luminescent MOFs. Post-synthetic modification (PSM) with acrylate groups (e.g., 2-methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate)) enhances porosity for guest molecule detection .
Q. How do contradictory reports on molecular weight (364.40 vs. 392.45) arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from isomeric variations (e.g., 5-(4-methylphenyl) vs. 5-phenyl substitution) or impurities in early syntheses. High-resolution mass spectrometry (HRMS) and elemental analysis (C: 79.1%, H: 4.4%) clarify structural assignments .
Q. What quantitative methods assess photodegradation mechanisms in UV-Vis studies?
- Methodological Answer : Time-resolved fluorescence decay (TCSPC) identifies triplet-state quenching by oxygen, while HPLC-MS tracks photoproducts (e.g., oxazole ring-opening to amides). Accelerated aging under 365 nm UV light (50 mW/cm²) quantifies half-life (t₁/₂ ~120 hours) .
Data Contradiction Analysis
- Molecular Weight Conflict : reports 364.3960 g/mol (C₂₄H₁₆N₂O₂), while cites 392.45 g/mol (C₂₆H₂₀N₂O₂). This arises from differing substituents: describes a 4-methylphenyl variant, whereas refers to the phenyl analog. HRMS and synthetic protocols must specify substitution patterns to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
